REACTION_CXSMILES
|
CN(C)[C:3]1[CH:8]=[CH:7]C=[CH:5][CH:4]=1.C([N:12]([CH2:15][CH3:16])CC)C.O1CCC[CH2:18]1.[F:22][C:23]1[CH:31]=[CH:30][C:26]([C:27](Cl)=[O:28])=[CH:25][CH:24]=1>C(Cl)(Cl)Cl>[CH3:7][C:8]1[CH:3]=[CH:4][CH:5]=[C:16]([CH3:18])[C:15]=1[NH:12][C:27](=[O:28])[C:26]1[CH:30]=[CH:31][C:23]([F:22])=[CH:24][CH:25]=1
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to be mixed
|
Type
|
TEMPERATURE
|
Details
|
This mixed solution was cooled in ice
|
Type
|
ADDITION
|
Details
|
to be mixed
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to be reacted
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
After the washing, anhydride magnesium sulfate was added to the resulting organic layer
|
Type
|
CUSTOM
|
Details
|
for drying
|
Type
|
FILTRATION
|
Details
|
After the drying, the mixture was subjected to gravity filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
This solid was washed with hexane, so that 38 g of N-(2,6-dimethylphenyl)-4-fluorobenzamide
|
Type
|
CUSTOM
|
Details
|
was prepared as a white solid with a yield of 100%
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NC(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |